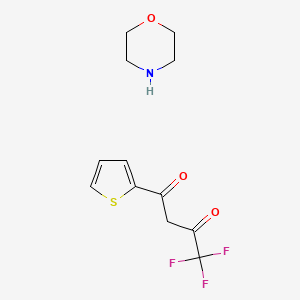
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is a compound that combines the structural features of morpholine and trifluoromethyl-substituted thiophenyl butanedione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione typically involves the reaction of morpholine with 4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives[2][2].
Scientific Research Applications
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with a fluorophenyl group instead of a thiophenyl group.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Lacks the morpholine moiety but shares the trifluoromethyl-substituted thiophenyl butanedione structure.
Uniqueness
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is unique due to the presence of both morpholine and trifluoromethyl-substituted thiophenyl butanedione moieties.
Properties
CAS No. |
921603-22-7 |
|---|---|
Molecular Formula |
C12H14F3NO3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H5F3O2S.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2 |
InChI Key |
QZGQYVRIFAZYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

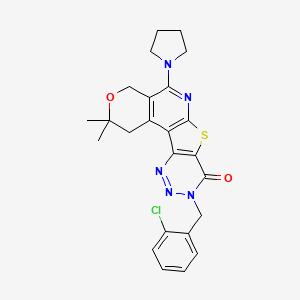
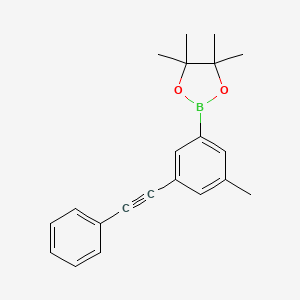
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
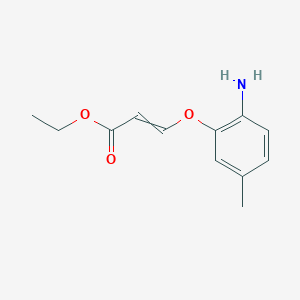
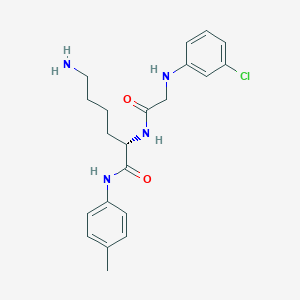
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
